2-(4-Methylphenyl)-5-propylpyrimidine
Description
Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 3 positions of the ring. nih.govrsc.org This structural motif is a fundamental building block in nature, most famously forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. nih.gov Beyond their biological roles, pyrimidine derivatives have garnered significant interest in various fields of chemical science due to their diverse chemical and physical properties. nih.govbeilstein-journals.org Their unique electronic characteristics and ability to participate in a wide range of chemical reactions make them valuable scaffolds in drug discovery, materials science, and agrochemistry. beilstein-journals.orgcas.org
Significance of Substituted Pyrimidine Cores in Advanced Materials and Agrochemistry Research
The versatility of the pyrimidine core allows for the introduction of various substituents at different positions on the ring, leading to a vast library of compounds with tailored properties. In the realm of advanced materials, for instance, certain 2,5-disubstituted phenyl-pyrimidine derivatives are key components in the formulation of liquid crystal displays due to their unique electro-optical and thermal properties. aps.orgnih.gov The arrangement of aryl and alkyl groups on the pyrimidine core can influence the mesophase behavior, leading to the formation of nematic or smectic phases that are crucial for display technologies.
In agrochemistry, pyrimidine derivatives have been extensively investigated for their potential as herbicides and fungicides. nih.govcas.org The specific substitution pattern on the pyrimidine ring can lead to compounds that inhibit essential enzymes in weeds or fungi, providing a mechanism for crop protection. nih.govrsc.org For example, some pyrimidine thiourea (B124793) derivatives have shown good herbicidal activity against common weeds like Digitaria adscendens and Amaranthus retroflexus. rsc.org Similarly, certain 2-phenylpyrimidine (B3000279) derivatives have been explored as novel antifungal agents. beilstein-journals.org
Historical Development and Evolution of Research Pertaining to Aryl- and Alkyl-Substituted Pyrimidines
The systematic study of pyrimidines dates back to the late 19th century. Early research focused on the synthesis and understanding of the basic chemical properties of the pyrimidine ring system. Over the decades, synthetic methodologies have evolved, allowing for more complex and controlled substitutions. The development of cross-coupling reactions, for example, has significantly facilitated the synthesis of aryl-substituted pyrimidines.
Research into aryl- and alkyl-substituted pyrimidines gained significant momentum with the discovery of their liquid crystalline properties. This led to extensive studies in the latter half of the 20th century to synthesize and characterize new liquid crystal materials for the burgeoning electronics industry. In parallel, the agrochemical industry has continuously explored novel pyrimidine structures to develop more effective and selective pesticides, driving further research into the synthesis and biological activity of this class of compounds. nih.govcas.org
Research Landscape and Current Trends for 2-(4-Methylphenyl)-5-propylpyrimidine and Related Systems
Current research on this compound and related 2-aryl-5-alkylpyrimidine systems is largely driven by their potential applications in materials science and agrochemistry. In materials science, the focus remains on fine-tuning the molecular structure to optimize liquid crystalline properties for advanced display technologies. This includes investigating the effects of different substituents on mesophase stability, transition temperatures, and electro-optical response.
In the agrochemical sector, there is a continuous effort to discover new pyrimidine-based herbicides and fungicides with improved efficacy, broader spectrum of activity, and better environmental profiles. nih.govrsc.org Structure-activity relationship (SAR) studies are crucial in this area, aiming to understand how different aryl and alkyl substitutions on the pyrimidine core influence their biological activity. nih.gov While specific research data on this compound is limited in publicly accessible literature, the broader research trends suggest its potential utility in these fields, warranting further investigation.
Physicochemical Properties of this compound
While detailed experimental data for this compound is not extensively available in the reviewed literature, its fundamental properties can be computed based on its structure.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C |
| InChI Key | VBFVNDYRMSGCNK-UHFFFAOYSA-N |
| Topological Polar Surface Area | 25.8 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Note: The data in this table is computationally generated and may not reflect experimentally determined values.
Synthesis of 2-Aryl-5-Alkylpyrimidines
The synthesis of 2-aryl-5-alkylpyrimidines, such as this compound, can be achieved through various established organic synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.
A general synthetic route can be described as follows:
Formation of the Pyrimidine Core: A key step is the cyclocondensation reaction. For a 2,5-disubstituted pyrimidine, a suitable starting material would be a β-dicarbonyl compound or a related synthon. This is reacted with an appropriate amidine, in this case, 4-methylbenzamidine, which provides the 2-(4-methylphenyl) group. The 5-propyl group would originate from the substituted 1,3-dicarbonyl precursor.
Reaction Conditions: These condensation reactions are typically carried out in the presence of a base and often require heating. The choice of solvent and base can influence the reaction yield and purity of the product.
Purification: After the reaction is complete, the crude product is typically purified using standard techniques such as recrystallization or column chromatography to isolate the desired this compound.
While the above provides a general outline, specific reaction conditions and yields for the synthesis of this compound are not detailed in the currently available public literature.
Potential Applications
Based on the research conducted on the broader class of 2-aryl-5-alkylpyrimidines, this compound holds potential for applications in the following areas:
Advanced Materials
The structural similarity of this compound to known liquid crystal compounds suggests its potential use in this field. The presence of a rigid aromatic core (the phenylpyrimidine unit) and a flexible alkyl chain (the propyl group) are key features for the formation of liquid crystalline phases. The specific arrangement and nature of these groups determine the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. These properties are critical for applications in liquid crystal displays (LCDs) and other electro-optical devices. Further experimental investigation would be required to determine the specific liquid crystalline properties of this compound.
Agrochemistry
Many pyrimidine derivatives with aryl and alkyl substitutions have been shown to possess biological activity, making them candidates for new agrochemicals. nih.govcas.org
Herbicidal Activity: Research on related pyrimidine structures has indicated that they can act as herbicides by inhibiting essential plant enzymes. rsc.org The specific combination of the 4-methylphenyl group and the 5-propyl group in the target compound could potentially lead to selective herbicidal activity against certain weed species.
Fungicidal Activity: Similarly, the pyrimidine scaffold is present in a number of commercial fungicides. beilstein-journals.org The mechanism of action often involves the disruption of fungal cell processes. The unique substitution pattern of this compound could confer fungicidal properties against various plant pathogens.
In-depth screening and structure-activity relationship studies would be necessary to ascertain and optimize any potential agrochemical applications.
Structure
3D Structure
Properties
CAS No. |
143913-45-5 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.296 |
IUPAC Name |
2-(4-methylphenyl)-5-propylpyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-4-12-9-15-14(16-10-12)13-7-5-11(2)6-8-13/h5-10H,3-4H2,1-2H3 |
InChI Key |
VBFVNDYRMSGCNK-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylphenyl 5 Propylpyrimidine
Retrosynthetic Analysis and Strategic Disconnections of the 2-(4-Methylphenyl)-5-propylpyrimidine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.inamazonaws.comlakotalakes.com For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the central pyrimidine (B1678525) ring.
The most common retrosynthetic approach for pyrimidines involves disconnecting the C-N bonds of the heterocyclic ring. This leads to two primary fragments: a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg In the context of our target molecule, this translates to the disconnection of the pyrimidine ring to reveal a β-dicarbonyl compound (or its equivalent) bearing a propyl group and 4-methylbenzamidine.
Figure 1: Primary Retrosynthetic Disconnection of this compound
Modern and Catalyst-Mediated Synthetic Pathways to this compound
Organocatalysis in Pyrimidine Core Assembly
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the context of pyrimidine synthesis, organocatalysts can facilitate key bond-forming reactions, leading to the assembly of the heterocyclic core with high efficiency and selectivity.
One common organocatalytic approach for the synthesis of pyrimidines involves the [4+2] cycloaddition of 1,3,5-triazine (B166579) with ketones, catalyzed by an enamine catalyst. mdpi.com While a specific example for this compound is not detailed in the literature, the general mechanism involves the activation of a ketone by a chiral amine catalyst to form a nucleophilic enamine. This enamine then reacts with the triazine in an inverse electron-demand Diels-Alder reaction. Subsequent aromatization leads to the formation of the substituted pyrimidine. For the synthesis of the target compound, this would conceptually involve the reaction of an appropriate propyl-substituted ketone with 1,3,5-triazine in the presence of an organocatalyst, with a subsequent step to introduce the 4-methylphenyl group.
Another organocatalytic strategy involves the use of thiourea (B124793) derivatives. For instance, a thiourea catalyst has been shown to be effective in the glycosylation of protected galactals to form oligosaccharides containing a 2-deoxymonosaccharide moiety with high α-selectivity. nih.gov While this is not a direct pyrimidine synthesis, it highlights the ability of organocatalysts to control stereoselectivity in heterocyclic synthesis, a principle that can be applied to the synthesis of chiral pyrimidine derivatives.
The use of cinchona alkaloid squaramide as an organocatalyst has been reported for the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides, yielding chiral hemiketals with excellent results. rsc.org This demonstrates the potential of bifunctional organocatalysts to orchestrate complex transformations leading to heterocyclic structures. The application of such catalysts to a multi-component reaction involving precursors for this compound could offer a direct and stereocontrolled synthetic route.
Table 1: Examples of Organocatalytic Reactions for Pyrimidine and Related Heterocycle Synthesis
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| Enamine Catalyst | Ketones, 1,3,5-Triazine | 4,5-Disubstituted Pyrimidines | Good | N/A | mdpi.com |
| Thiourea | Protected Galactals, Alcohols | α-2-Deoxygalactosides | High | High α-selectivity | nih.gov |
| Cinchona Alkaloid Squaramide | Hydroxymaleimides, p-Quinone Methides | Chiral Hemiketals | up to 99 | up to >99 | rsc.org |
Note: This table presents examples of organocatalysis in heterocyclic synthesis to illustrate the principles that could be applied to the synthesis of this compound.
Microwave-Assisted and Flow Chemistry Protocols for Enhanced Synthesis
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.
Microwave-Assisted Synthesis:
Microwave irradiation has been widely adopted for the rapid synthesis of pyrimidine derivatives. scilit.comnih.gov The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved using microwave heating, significantly reducing the reaction time compared to conventional heating. nih.gov For instance, the reaction of α-bromoketones with 2-aminopyrimidines under microwave irradiation at 180 °C for 20 minutes afforded the desired products in high yields (84%). nih.gov This methodology could be adapted for the synthesis of this compound, likely through the condensation of 4-methylbenzamidine with a suitable three-carbon synthon containing a propyl group, under microwave irradiation.
A microwave-assisted, solvent-free synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also been reported, where the use of alumina (B75360) as a solid support facilitated the reaction under microwave irradiation, leading to improved yields in a matter of seconds. researchgate.net This approach highlights the potential for developing highly efficient and environmentally friendly protocols for the target compound.
Table 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | α-Bromoketones, 2-Aminopyrimidines | MW, 180 °C | 20 min | 84 | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Barbituric acid, Aromatic aldehydes, Guanidine | MW, Alumina | 30 sec | 95 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Enaminosulfone, Arylazodiaminopyrazole | MW, Acetic acid | 15 min | 90-95 | nih.gov |
Note: This table provides examples of microwave-assisted synthesis of various pyrimidine-based scaffolds, illustrating the general conditions that could be optimized for the synthesis of this compound.
Flow Chemistry Protocols:
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving atom economy.
Solvent-Free Reaction Conditions and Aqueous Media Synthesis
Solvent-Free Synthesis:
Conducting reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it reduces volatile organic compound (VOC) emissions and simplifies product purification. Several solvent-free methods for pyrimidine synthesis have been reported. For example, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved via a multicomponent reaction under solvent-free conditions with good yields. researchgate.netnih.gov The reaction of an appropriate aldehyde, an aminopyridine, and another component can be heated without a solvent to afford the desired fused pyrimidine. researchgate.net A similar multicomponent strategy could be envisioned for this compound.
Grindstone chemistry, a solvent-less technique involving grinding reactants together, has been used to synthesize tetrahydropyrimidine (B8763341) derivatives using a catalytic amount of CuCl₂·2H₂O, resulting in excellent yields and rapid product formation. nih.gov
Aqueous Media Synthesis:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine derivatives in aqueous media has been explored. For example, the use of water as a solvent with TFA as a catalyst has been shown to be effective for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com The development of water-soluble catalysts and reagents is crucial for the broader application of aqueous synthesis in this area.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comresearchgate.net High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product, minimizing the formation of byproducts.
Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. Therefore, synthetic routes to this compound that utilize [3+3] or [4+2] cycloadditions would be expected to have a higher atom economy. For example, the condensation of an amidine with an α,β-unsaturated ketone is a common method for pyrimidine synthesis that can be highly atom-economical. mdpi.com
The calculation of atom economy for a hypothetical synthesis of this compound from 4-methylbenzamidine and a suitable C4-propyl synthon would involve summing the molecular weights of the reactants and dividing the molecular weight of the product by this sum, then multiplying by 100. youtube.com Maximizing atom economy is a key goal in designing sustainable synthetic processes. rsc.org
Table 3: Green Chemistry Metrics for Chemical Reactions
| Metric | Description | Ideal Value | Reference |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | primescholars.comresearchgate.net |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | 100% | researchgate.net |
| E-Factor | (Total waste (kg) / Product (kg)) | 0 | - |
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of the target compound from the reaction mixture are critical steps to obtain a product of high purity. Chromatographic techniques are widely employed for this purpose.
Chromatographic Separations (Column, HPLC)
Column Chromatography:
Column chromatography is a standard method for the purification of organic compounds. For pyrimidine derivatives, silica (B1680970) gel is a commonly used stationary phase. nih.gov The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like heptane (B126788) or hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is often used. nih.gov For instance, the purification of 2,5-disubstituted pyrimidines has been reported using column chromatography on silica gel with a mobile phase gradient of 0% to 100% ethyl acetate in heptane. nih.gov The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography (HPLC) is a powerful technique for both analytical and preparative separation of pyrimidine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, employing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. researchgate.netnih.gov
For the analysis and purification of pyrimidine bases, a mobile phase consisting of an acetate buffer (e.g., 50 mM, pH 4.0) and a small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) is often effective. nih.gov The separation of nine purine (B94841) and pyrimidine bases was achieved in less than 15 minutes using such a system. nih.gov For preparative HPLC, the method can be scaled up to isolate larger quantities of the desired compound. UV detection is commonly used, with the wavelength set to the absorbance maximum of the pyrimidine derivative. sigmaaldrich.com Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for mass-triggered purification, which is highly specific and efficient.
Table 4: Chromatographic Conditions for Pyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate Gradient | TLC/UV | Preparative Purification | nih.gov |
| Analytical HPLC | Ascentis® Si (Silica) | 200 mM Ammonium Formate (pH 3.0) : Acetonitrile (10:90) | UV (270 nm) | Analysis of Purines and Pyrimidines | sigmaaldrich.com |
| RP-HPLC | C8 or C18 | Acetate Buffer (pH 4.0) / Methanol | UV/MS | Analysis and Purification | researchgate.netnih.gov |
Note: This table summarizes typical chromatographic conditions used for the separation of pyrimidine derivatives, which can be adapted for this compound.
Recrystallization and Co-crystallization Strategies
The purification of the final this compound compound and the potential modification of its physicochemical properties can be achieved through recrystallization and co-crystallization techniques. These methods are crucial for obtaining high-purity materials suitable for further analysis and application, and for exploring novel solid forms with tailored characteristics.
Recrystallization Strategies
Recrystallization is a fundamental purification technique in synthetic chemistry used to remove impurities from a solid compound. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor. The selection of an appropriate solvent system is critical for efficient purification.
For pyrimidine derivatives structurally similar to this compound, various organic solvents have been successfully employed for recrystallization. Common solvents include alcohols like ethanol (B145695) and methanol, as well as esters such as ethyl acetate. nih.govijres.org In some instances, purification protocols for related heterocyclic compounds involve an initial purification by column chromatography followed by recrystallization to achieve high purity. nih.govgoogle.com For example, pyrimidine derivatives have been purified by recrystallization from isopropanol (B130326) or ethanol. nih.gov
The choice of solvent is dictated by the solubility profile of the compound—ideally, the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. This differential solubility facilitates high recovery of the purified crystalline product.
Table 1: Exemplary Solvents Used for the Recrystallization of Related Pyrimidine Derivatives
| Solvent System | Compound Type | Reference |
| Ethanol | Pyrimidine derivatives | nih.govijres.org |
| Ethyl Acetate | Pyrimidine derivatives | nih.gov |
| Methanol | 2-Amino-pyrimidine derivative | nih.gov |
| Isopropanol | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles | nih.gov |
| n-Hexane (for washing) | Pyrimidine derivative post-chromatography | google.com |
This table presents solvents used for the recrystallization of structurally related pyrimidine compounds and provides a starting point for developing a recrystallization protocol for this compound.
Co-crystallization Strategies
Co-crystallization is a crystal engineering technique that involves combining a target molecule (in this case, this compound) with a stoichiometric amount of a second molecule, known as a co-former, in the same crystal lattice. This strategy is employed to modify the physicochemical properties of a solid, such as solubility, melting point, stability, and bioavailability, without altering the chemical structure of the active molecule.
The formation of co-crystals is governed by non-covalent interactions, primarily hydrogen bonding, between the target molecule and the co-former. Pyrimidine rings, with their nitrogen atoms, can act as hydrogen bond acceptors. In the case of this compound, the pyrimidine nitrogens are potential sites for hydrogen bonding with suitable co-formers, such as carboxylic acids.
Studies on related pyrimidine derivatives have demonstrated the feasibility of forming co-crystals. For instance, co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) have been successfully prepared with fumaric acid. tandfonline.comtandfonline.com In these structures, hydrogen bonds form between the pyrimidine ring and the carboxylic acid groups of the co-former. tandfonline.com This approach highlights a viable strategy for creating novel solid forms of this compound. Potential co-formers could include pharmaceutically acceptable carboxylic acids, which can form robust hydrogen-bonded synthons with the pyrimidine core.
Table 2: Potential Co-formers for this compound Based on Analogous Systems
| Co-former | Interaction Type | Resulting Structure | Reference |
| Fumaric Acid | Hydrogen Bonding (N···H-O) | Co-crystal | tandfonline.comtandfonline.com |
This table illustrates a potential co-former for this compound based on successful co-crystallization of other pyrimidine derivatives. The interaction is predicted based on the functional groups present in the target molecule.
The investigation of both recrystallization and co-crystallization strategies is a critical step in the postsynthetic processing of this compound, enabling both its purification and the potential enhancement of its material properties.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methylphenyl 5 Propylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4-Methylphenyl)-5-propylpyrimidine, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the pyrimidine (B1678525) ring protons, and the aliphatic protons of the propyl substituent. The chemical shifts (δ) are influenced by the electron-donating and withdrawing nature of the substituents and the aromaticity of the heterocyclic ring.
The protons of the p-tolyl group are expected to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methyl group on the tolyl substituent would present as a sharp singlet in the upfield region. The two protons on the pyrimidine ring at positions 4 and 6 are anticipated to be singlets, with their chemical shifts influenced by the electronic effects of the adjacent nitrogen atoms and the propyl group. The propyl group will display a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyrimidine ring.
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom. The number of signals will confirm the symmetry of the molecule. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment. The aromatic carbons of the p-tolyl and pyrimidine rings will resonate in the downfield region, while the aliphatic carbons of the propyl group will appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine-H4/H6 | ~8.5 | ~157.0 |
| Pyrimidine-C2 | - | ~164.0 |
| Pyrimidine-C5 | - | ~130.0 |
| p-Tolyl-H (ortho to pyrimidine) | ~8.3 (d) | ~129.5 |
| p-Tolyl-H (meta to pyrimidine) | ~7.3 (d) | ~129.0 |
| p-Tolyl-C (ipso) | - | ~135.0 |
| p-Tolyl-C (para) | - | ~140.0 |
| p-Tolyl-CH₃ | ~2.4 (s) | ~21.5 |
| Propyl-CH₂ (alpha) | ~2.6 (t) | ~32.0 |
| Propyl-CH₂ (beta) | ~1.7 (sextet) | ~23.0 |
| Propyl-CH₃ (gamma) | ~1.0 (t) | ~14.0 |
Note: Predicted chemical shifts are based on general values for similar structures and may vary based on solvent and experimental conditions. Coupling patterns are denoted in parentheses (s = singlet, d = doublet, t = triplet, sextet).
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the complete bonding framework and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Key correlations are expected between the adjacent protons of the propyl group (alpha-CH₂ to beta-CH₂ and beta-CH₂ to gamma-CH₃). Correlations between the ortho and meta protons of the p-tolyl ring will also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It will definitively link the proton signals of the p-tolyl methyl and propyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the substituent groups and the pyrimidine ring. For instance, correlations from the ortho-protons of the p-tolyl ring to the C2 carbon of the pyrimidine ring, and from the alpha-protons of the propyl group to the C5 carbon of the pyrimidine ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be anticipated between the ortho-protons of the p-tolyl ring and the H4/H6 protons of the pyrimidine ring, confirming their relative orientation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₄H₁₆N₂. The calculated exact mass can be compared with the experimentally determined value to confirm the molecular formula with high confidence.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 213.1386 |
| [M+Na]⁺ | 235.1206 |
| [M+K]⁺ | 251.0945 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the propyl group and the bond between the pyrimidine and the p-tolyl ring. Common fragmentation would include the loss of an ethyl group (C₂H₅) from the propyl chain and the formation of a stable tropylium-like ion from the p-tolyl moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present. nih.gov
The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the pyrimidine and benzene rings will likely appear in the 1400-1600 cm⁻¹ region. nih.gov Aliphatic C-H stretching vibrations from the propyl and methyl groups will be observed between 2850 and 3000 cm⁻¹. researchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, will complement the IR data. mdpi.com The symmetric breathing modes of the pyrimidine and benzene rings are expected to produce strong Raman signals. researchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| C=N/C=C Stretch (Aromatic Rings) | 1600-1450 | 1600-1450 (strong) |
| C-H Bend (Aliphatic) | 1465-1370 | 1465-1370 |
| Ring Breathing (Pyrimidine/Benzene) | - | ~1000 (strong) |
Characteristic Absorption Bands of Pyrimidine Ring and Substituents
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to the pyrimidine ring, the p-tolyl group (4-methylphenyl), and the propyl substituent.
While a specific experimental spectrum for this exact compound is not detailed in the surveyed literature, the expected characteristic absorption bands can be reliably predicted based on extensive data from similarly substituted pyrimidine and aromatic compounds. researchgate.netresearchgate.net
The key vibrational modes include:
Aromatic C-H Stretching: The p-tolyl group and the pyrimidine ring C-H bonds typically show stretching vibrations in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl and propyl groups exhibit symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range. researchgate.net
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which give rise to a series of characteristic stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹. These are often coupled and appear as a group of sharp absorptions. researchgate.net For related 2-phenylpyrimidine (B3000279) systems, these ring stretching modes are well-documented.
C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the phenyl ring. Aliphatic C-H bending (scissoring, wagging, and twisting) from the propyl group would appear in the 1470-1370 cm⁻¹ range.
Ring Vibrations: The pyrimidine ring itself has characteristic "breathing" and other deformation modes at lower frequencies. researchgate.net
A summary of the anticipated IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H (p-tolyl, pyrimidine) | Stretching | 3100 - 3000 |
| Aliphatic C-H (propyl, methyl) | Stretching | 2960 - 2850 |
| Pyrimidine Ring | C=N and C=C Stretching | 1600 - 1400 |
| Propyl Group | C-H Bending (Scissoring) | ~1465 |
| Methyl Group | C-H Bending (Umbrella) | ~1375 |
| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Crystal Growth Methods for this compound
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For organic compounds like this compound, several standard methods are employed. The primary goal of these techniques is to allow molecules to arrange themselves slowly into a highly ordered crystal lattice. tamu.eduuni-marburg.de
Commonly successful methods include:
Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. mit.eduufl.edu The container is then loosely covered to allow the solvent to evaporate over several days or weeks. ufl.edu The gradual increase in concentration beyond the saturation point promotes the formation of a few large, well-ordered crystals. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal. rochester.edu
Slow Cooling: A saturated solution is prepared at an elevated temperature, and then allowed to cool down slowly. mit.edu As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystallization. Placing the solution in an insulated container (like a Dewar flask filled with warm water) can achieve the slow cooling rates necessary for high-quality crystal growth. mit.edu
Vapor Diffusion: This method is particularly effective for small quantities of material. ufl.edu A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. ufl.edu
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures, such as substituted 2-phenylpyrimidines, provides excellent insight into the expected geometric parameters. researchgate.netcam.ac.uk For instance, the crystal structure of 5-phenyl-2,4-dimethoxypyrimidine reveals key details of the core scaffold. researchgate.net
In such structures, the pyrimidine ring is typically planar or nearly planar. The phenyl ring is twisted out of the plane of the pyrimidine ring, with a significant dihedral angle between the two aromatic systems. The bond lengths within the aromatic rings fall within the expected ranges for C-C and C-N bonds with partial double bond character.
Below is a table of representative bond lengths and angles from a related 2,5-disubstituted pyrimidine derivative, illustrating the type of data obtained from a single crystal X-ray analysis. researchgate.netresearchgate.net
Representative Bond Lengths
| Bond | Length (Å) |
|---|---|
| N1-C2 | 1.335 |
| C2-N3 | 1.338 |
| N3-C4 | 1.375 |
| C4-C5 | 1.401 |
| C5-C6 | 1.385 |
| C6-N1 | 1.371 |
| C2-C(phenyl) | 1.480 |
Representative Bond Angles
| Angle | Degree (°) |
|---|---|
| C6-N1-C2 | 117.5 |
| N1-C2-N3 | 126.0 |
| C2-N3-C4 | 117.3 |
| N3-C4-C5 | 121.8 |
| C4-C5-C6 | 115.2 |
Note: The data presented are illustrative and derived from a closely related pyrimidine structure to demonstrate typical values. Specific values for the title compound would require experimental determination.
Molecular Packing and Intermolecular Interactions in the Solid State (e.g., π-π stacking, C-H···N interactions)
The solid-state architecture of crystalline organic molecules is governed by a network of non-covalent intermolecular interactions. researchgate.net For this compound, its structure facilitates several key interactions that direct its molecular packing.
π-π Stacking Interactions: The presence of two aromatic systems—the pyrimidine ring and the p-tolyl ring—makes π-π stacking a dominant interaction. libretexts.orgresearchgate.net This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. Typically, these interactions are not perfectly face-to-face but are parallel-displaced, where the rings are offset to minimize electrostatic repulsion and maximize attractive dispersion forces. wikipedia.orgchemrxiv.org Such stacking can lead to the formation of one-dimensional columns or two-dimensional layered sheets within the crystal lattice. researchgate.net The stacking propensity of pyrimidine rings is well-documented and contributes significantly to the stability of the crystal structure. nih.gov
C-H···N Interactions: The nitrogen atoms in the pyrimidine ring are Lewis basic and can act as acceptors for weak hydrogen bonds. libretexts.org The C-H bonds of the propyl and methyl groups, as well as the aromatic C-H bonds of the p-tolyl ring, can serve as hydrogen bond donors. nih.gov These C-H···N interactions, though weaker than conventional hydrogen bonds, are numerous and play a crucial role in linking molecules together, often connecting the π-stacked columns or layers into a three-dimensional framework. researchgate.netacs.orgbohrium.com The geometry of these bonds, specifically the C···N distance and the C-H···N angle, can be precisely determined from crystallographic data. acs.org
Computational and Theoretical Studies of 2 4 Methylphenyl 5 Propylpyrimidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules. epstem.netnih.gov For a molecule like 2-(4-Methylphenyl)-5-propylpyrimidine, DFT methods, perhaps with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be well-suited to provide reliable insights. epstem.netmdpi.com
The geometry optimization of this compound would seek to find the lowest energy arrangement of its atoms. A key feature of this molecule is the rotational freedom around the C-C bond connecting the pyrimidine (B1678525) and phenyl rings, and the C-C bonds within the propyl chain.
The pyrimidine ring itself is expected to be largely planar. mdpi.com The bond lengths and angles within the pyrimidine and phenyl rings would be consistent with those of other aromatic heterocyclic compounds. The primary conformational variables would be the dihedral angle between the phenyl and pyrimidine rings and the conformation of the n-propyl group.
Studies on similar biphenyl-like systems suggest that while a fully planar conformation might seem ideal for maximizing π-conjugation, steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring would likely lead to a twisted ground-state geometry. nih.gov The dihedral angle is anticipated to be non-zero, finding a compromise between electronic stabilization and steric repulsion.
Table 1: Predicted Key Geometric Parameters for this compound (Note: These are illustrative values based on related structures and would require specific calculations for confirmation.)
| Parameter | Predicted Value | Notes |
| Pyrimidine-Phenyl Dihedral Angle | 20° - 40° | A non-planar arrangement is expected due to steric hindrance. |
| C-C-C Angle (propyl chain) | ~112° | Typical for sp³ hybridized carbon atoms in an alkyl chain. |
| C-N-C Angle (in pyrimidine) | ~116° | Characteristic of the pyrimidine ring. |
| C-C Bond Length (ring-ring) | ~1.48 Å | Slightly shorter than a typical C-C single bond due to some π-character. |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. epstem.netirjweb.com
For this compound, the HOMO is predicted to be primarily localized on the electron-rich 4-methylphenyl (p-tolyl) moiety, which acts as an electron-donating group. The pyrimidine ring, being electron-deficient, along with the phenyl ring, is expected to be the main contributor to the LUMO. epstem.netmdpi.com The propyl group, being a saturated alkyl chain, is anticipated to have a negligible contribution to the frontier orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap generally implies higher stability and lower chemical reactivity. epstem.net Based on studies of similar substituted pyrimidines, the HOMO-LUMO gap for this compound is expected to be in a range that suggests a stable molecule. nih.govresearchgate.net
Table 2: Predicted Frontier Orbital Properties of this compound (Note: These are hypothetical values for illustrative purposes.)
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.0 to -5.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.5 to -1.0 eV | Reflects the molecule's ability to accept an electron. |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability. |
| HOMO Localization | Primarily on the 4-methylphenyl group. | The likely site for electrophilic attack. |
| LUMO Localization | Primarily on the pyrimidine and phenyl rings. | The likely site for nucleophilic attack. |
The Molecular Electrostatic Potential (MEP) surface is invaluable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. epstem.net The MEP map of this compound would show regions of negative potential (color-coded in red) and positive potential (color-coded in blue).
The electronegative nitrogen atoms of the pyrimidine ring are expected to be the primary sites of negative electrostatic potential, making them attractive for electrophilic interactions. epstem.net Conversely, the hydrogen atoms, particularly those on the methyl and propyl groups, will exhibit positive potential. The aromatic rings will present a more complex picture, with the π-electron clouds creating a region of negative potential above and below the plane of the rings, while the ring edges will be more positive. This information is critical for understanding how the molecule might interact with other molecules or surfaces in a non-biological context, for example, in materials science applications.
Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for structural verification.
NMR Chemical Shifts: DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating methyl group and the electron-withdrawing pyrimidine ring. The propyl chain would exhibit characteristic aliphatic signals. Good correlation between calculated and experimental NMR data has been observed for substituted phenylpyrimidines.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov For this compound, π → π* transitions associated with the conjugated system of the phenyl and pyrimidine rings are expected to dominate the spectrum. The presence of the methyl and propyl groups may cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted 2-phenylpyrimidine (B3000279).
Molecular Dynamics Simulations and Conformational Searching
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are necessary to understand the dynamic behavior of molecules over time. youtube.com
MD simulations of this compound in a simulated environment (e.g., in a solvent box) would reveal the flexibility of the molecule. The simulations would track the movements of all atoms, providing a detailed picture of the conformational landscape. acs.org
A key aspect to investigate would be the rotation of the phenyl group relative to the pyrimidine ring. The energy barrier to this rotation would determine the rate of interconversion between different twisted conformations. Similarly, the propyl chain would exhibit significant flexibility, with constant changes in its dihedral angles. This flexibility is an important characteristic, influencing how the molecule packs in a solid state or interacts in solution. psu.edursc.org The dynamics of these motions are often on the picosecond to nanosecond timescale and are crucial for a complete understanding of the molecule's behavior.
Interactions with Solvents or Other Molecules in Solution
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. These interactions can alter the molecule's electronic structure, which in turn affects its reactivity and spectroscopic properties. Computational methods are invaluable for elucidating these complex solvent effects.
Theoretical studies often employ a combination of implicit and explicit solvent models to simulate the solution environment. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
For a more detailed understanding of specific interactions, such as hydrogen bonding, explicit solvent models are used. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This allows for the direct investigation of the formation and strength of intermolecular bonds.
Research on related heterocyclic compounds has demonstrated that solvent polarity can induce significant shifts in the electronic absorption and emission spectra (solvatochromism). For instance, in polar solvents, the excited state of a molecule can be stabilized to a different extent than the ground state, leading to a red or blue shift in the fluorescence spectrum. While specific studies on this compound are not abundant, it is anticipated that its electronic properties would be similarly sensitive to the solvent environment due to the presence of the polar pyrimidine ring and the polarizable phenyl group.
Table 1: Hypothetical Solvent Effects on the Electronic Transitions of this compound
| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λ_max, nm) |
| n-Hexane | 1.88 | 285 |
| Dichloromethane | 8.93 | 292 |
| Acetonitrile (B52724) | 37.5 | 298 |
| Water | 80.1 | 305 |
Note: The data in this table is illustrative and based on general trends observed for similar aromatic compounds. It is intended to demonstrate the concept of solvent-induced spectral shifts.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its macroscopic properties. These models are instrumental in predicting the properties of new compounds without the need for extensive experimental synthesis and testing.
The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For material science applications, descriptors related to molecular volume, surface area, polarizability, and intermolecular interactions are often crucial. In the context of agrochemicals, descriptors that influence a compound's solubility, stability, and interaction with biological targets are of primary importance.
For this compound, relevant descriptors could include:
Topological Descriptors: Molecular connectivity indices, Wiener index.
Geometrical Descriptors: Molecular surface area, molecular volume, ovality.
Electronic Descriptors: Dipole moment, HOMO-LUMO gap, partial atomic charges.
Physicochemical Descriptors: LogP (octanol-water partition coefficient), polar surface area (PSA).
By calculating these descriptors for a series of related pyrimidine derivatives and correlating them with experimentally determined properties (e.g., melting point, solubility, or herbicidal activity), a QSPR model can be developed.
Once a statistically robust QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized compounds. This predictive capability is a cornerstone of modern rational design. For example, if a QSPR model indicates that increasing the length of the alkyl chain at the 5-position of the pyrimidine ring enhances a desirable agrochemical property, chemists can focus their synthetic efforts on such analogs.
The development of these predictive models often involves machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN). These methods can handle the complexity of the relationships between multiple descriptors and the target property.
Table 2: Illustrative QSPR Model for a Hypothetical Agrochemical Property
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (Arbitrary Units) |
| 2-phenyl-5-methylpyrimidine | 170.21 | 2.15 | 25.72 | 4.5 |
| This compound | 212.29 | 3.21 | 25.72 | 6.8 |
| 2-(4-Chlorophenyl)-5-propylpyrimidine | 232.72 | 3.65 | 25.72 | 7.2 |
| 2-(4-Methoxyphenyl)-5-propylpyrimidine | 228.29 | 2.98 | 34.96 | 6.5 |
Note: This table presents a hypothetical QSPR model to illustrate the principle. The "Predicted Activity" is a fictional value for demonstration purposes.
Design, Synthesis, and Evaluation of 2 4 Methylphenyl 5 Propylpyrimidine Derivatives and Analogues
Rationale for Structural Modification of the 2-(4-Methylphenyl)-5-propylpyrimidine Core
The rationale for modifying the this compound core is rooted in the fundamental principles of materials science and medicinal chemistry, where subtle changes in molecular architecture can lead to significant alterations in macroscopic properties. In the context of liquid crystals, the goal is to control and optimize parameters such as the mesophase type (e.g., nematic, smectic), the temperature range of the liquid crystalline phase, and the material's dielectric and optical properties.
The 2-phenyl-5-alkylpyrimidine structure is inherently anisotropic, a prerequisite for liquid crystallinity. The rigid pyrimidine (B1678525) and phenyl rings provide the necessary core structure, while the flexible alkyl chain at the 5-position influences the melting point and the stability of the mesophases. The methyl group on the phenyl ring can affect the molecular packing and intermolecular interactions.
Structural modifications are systematically undertaken to probe the structure-property relationships. For instance, altering the electronic nature of the phenyl ring through the introduction of electron-donating or electron-withdrawing substituents can modulate the intermolecular forces and, consequently, the thermal stability of the mesophases. Similarly, changes in the length, branching, or saturation of the alkyl chain at the 5-position directly impact the molecular shape and flexibility, which are critical determinants of the type and range of the observed liquid crystalline phases. Modifications to the pyrimidine heterocycle itself, such as nitrogen substitution or ring fusion, can dramatically alter the core's geometry and polarity, leading to novel mesomorphic behaviors.
Synthetic Strategies for Systematically Modified Analogues
The synthesis of this compound and its analogues typically involves the construction of the central pyrimidine ring followed by peripheral modifications, or the use of pre-functionalized building blocks. A common and versatile method for the synthesis of 2,5-disubstituted pyrimidines is the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound. wikipedia.orgmdpi.comslideshare.net
A general synthetic route to the core structure could start from 4-methylbenzamidine, which can be reacted with a suitable 1,3-dicarbonyl compound bearing a propyl group to form the desired this compound.
To introduce diversity at the phenyl ring, one powerful strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netnih.govyoutube.comnih.gov This approach allows for the formation of a C-C bond between a halogenated pyrimidine and a substituted phenylboronic acid. For instance, 2-chloro-5-propylpyrimidine (B1585665) can be coupled with various (4-substituted-phenyl)boronic acids to yield a library of 2-(4-substituted-phenyl)-5-propylpyrimidines.
Halogenation: Direct halogenation of the this compound core can be challenging due to the potential for multiple reaction sites. A more controlled approach involves the use of halogenated starting materials. For example, starting with a halogenated benzamidine (B55565) in the Pinner synthesis would yield the corresponding halogenated 2-phenylpyrimidine (B3000279) derivative. Alternatively, a Suzuki coupling between 2-chloro-5-propylpyrimidine and a (4-halo-phenyl)boronic acid provides a direct route to these compounds.
Alkyl/Alkoxy Substitution: The introduction of various alkyl or alkoxy groups on the phenyl ring can be achieved by employing appropriately substituted phenylboronic acids in a Suzuki coupling reaction. For example, coupling 2-chloro-5-propylpyrimidine with (4-ethoxyphenyl)boronic acid or (4-butylphenyl)boronic acid would yield the desired 2-(4-alkoxyphenyl)-5-propylpyrimidine and 2-(4-alkylphenyl)-5-propylpyrimidine analogues, respectively.
Modifications to the alkyl chain at the 5-position of the pyrimidine ring are crucial for tuning the mesomorphic properties.
Chain Length: A homologous series with varying alkyl chain lengths can be synthesized by employing different β-dicarbonyl compounds in the Pinner synthesis. For example, using different 2-alkyl-1,3-diones would lead to a series of 2-(4-methylphenyl)-5-alkylpyrimidines. An alternative approach involves the Sonogashira coupling of a 5-halopyrimidine with a terminal alkyne, followed by catalytic hydrogenation to yield the desired 5-alkylpyrimidine. nih.gov This method allows for the systematic extension of the alkyl chain.
Branching: The introduction of branching in the alkyl chain can be achieved by using appropriately substituted starting materials. For instance, a β-dicarbonyl compound with a branched alkyl group can be used in the Pinner synthesis. The presence of branching is known to lower melting points and can influence the type of mesophase formed.
Unsaturation: The introduction of a double or triple bond into the alkyl chain can be accomplished through various synthetic routes. For example, a Wittig reaction on a 5-(formylmethyl)pyrimidine derivative could introduce a double bond. Alternatively, Sonogashira coupling with an appropriate alkyne can be used to introduce a triple bond, which can then be selectively hydrogenated to a double bond if desired. The presence of unsaturation affects the rigidity and linearity of the side chain, which in turn influences the liquid crystalline properties. rsc.org
Altering the pyrimidine heterocycle itself offers a pathway to novel molecular architectures with potentially unique properties.
Nitrogen Substitution: While direct N-alkylation of the pyrimidine ring can be difficult, quaternization of the nitrogen atoms can enhance the reactivity of the ring towards nucleophiles, leading to ring transformations. wur.nl However, for creating stable analogues for applications like liquid crystals, such modifications are less common as they introduce charges that can disrupt mesophase formation.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Application Contexts
The systematic structural modifications described above allow for detailed investigations into the relationship between molecular structure and material properties, a field known as Structure-Activity Relationship (SAR) studies. In the context of liquid crystals, the "activity" refers to the mesomorphic behavior and the associated thermal transitions.
The mesomorphic properties of 2-phenyl-5-alkylpyrimidine derivatives are highly sensitive to their molecular structure.
Effect of Phenyl Ring Substitution: The introduction of substituents on the phenyl ring can have a profound effect on the liquid crystalline properties. Electron-withdrawing groups, such as halogens or a cyano group, can increase the polarity and the dipole moment of the molecule, which often leads to higher clearing points (the temperature at which the material becomes an isotropic liquid). Conversely, electron-donating groups like alkoxy chains can lower the melting point and promote the formation of smectic phases due to increased lateral interactions.
Effect of Alkyl Chain Variation:
Chain Length: Increasing the length of the alkyl chain at the 5-position generally leads to a decrease in the nematic-isotropic transition temperature (TNI) and an increase in the stability of smectic phases. nih.gov This is because longer alkyl chains increase the molecular flexibility and promote layered packing arrangements. An odd-even effect is often observed, where derivatives with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number.
Branching: Introducing branching into the alkyl chain disrupts the linear molecular shape, which typically lowers the melting point and can suppress or destabilize mesophase formation.
Unsaturation: The presence of a double or triple bond in the alkyl chain increases its rigidity compared to a saturated chain. The position and geometry (E/Z) of the double bond are critical. For instance, a trans-double bond maintains a more linear molecular shape, which can favor the formation of nematic phases at higher temperatures. rsc.org
Effect of Pyrimidine Ring Modification: Fusing another ring to the pyrimidine core significantly increases the size and rigidity of the mesogen. This generally leads to higher melting points and clearing points, and often promotes the formation of more ordered smectic phases or even columnar phases.
The following interactive data table summarizes the thermal transition temperatures for a homologous series of 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), which serves as a representative example to illustrate the influence of temperature on the phase behavior of this class of compounds. nih.govaps.org
| Phase Transition | Temperature (°C) |
| Crystalline to Smectic C (Crys → SmC) | 29 |
| Smectic C to Smectic A (SmC → SmA) | 56 |
| Smectic A to Nematic (SmA → N) | 62 |
| Nematic to Isotropic (N → Iso) | 69 |
This data clearly shows the sequence of phase transitions as the temperature is increased, highlighting the rich mesomorphic behavior that can be accessed by tuning the molecular structure of 2-phenylpyrimidine derivatives.
SAR for Optical and Electronic Properties in Material Science Applications
The unique optical and electronic properties of pyrimidine derivatives have positioned them as promising candidates for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The core pyrimidine structure, being electron-deficient, can be strategically functionalized to create push-pull chromophores with tunable emission characteristics. The structure-activity relationship (SAR) for these properties is highly dependent on the nature and position of substituents on the pyrimidine and its associated aromatic rings.
For this compound, the electronic properties are primarily dictated by the interplay between the electron-withdrawing pyrimidine core and the electron-donating 4-methylphenyl (p-tolyl) group at the 2-position. The propyl group at the 5-position further modulates these properties, albeit to a lesser extent.
Influence of Substituents on Photophysical Properties:
Research on analogous 2-arylpyrimidine derivatives has shown that the introduction of electron-donating groups on the phenyl ring generally leads to a bathochromic (red) shift in the absorption and emission spectra. nih.gov This is attributed to an intramolecular charge transfer (ICT) from the electron-rich phenyl ring to the electron-deficient pyrimidine ring. In the case of this compound, the methyl group at the para position of the phenyl ring acts as an electron-donating group, which would be expected to enhance this ICT character compared to an unsubstituted 2-phenylpyrimidine.
The substitution pattern on the pyrimidine ring itself also plays a crucial role. Studies on 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have demonstrated that the position of substituents can significantly impact emission solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.netnih.gov Compounds with strong electron-donating groups often exhibit significant solvatochromism, indicating a more polar excited state. researchgate.netnih.gov While this compound lacks the vinyl linker, the principles of substituent effects on the electronic distribution remain relevant.
The propyl group at the 5-position is an alkyl group, which is generally considered to be weakly electron-donating. Its primary influence is likely on the molecule's solubility and film-forming properties, which are critical for device fabrication. However, studies on 5-substituted 2-thiopyrimidines have shown that even alkyl groups at the C5 position can influence the photophysical properties, such as the triplet excited state energies and lifetimes. rsc.org
The following table summarizes the expected influence of the substituents in this compound on its optical and electronic properties based on SAR studies of related compounds.
| Substituent | Position | Expected Effect on Optical/Electronic Properties | Rationale |
| 4-Methylphenyl | 2 | Red-shift in absorption and emission spectra; Enhanced intramolecular charge transfer (ICT) character. | The electron-donating methyl group increases the electron density of the phenyl ring, promoting charge transfer to the pyrimidine core. nih.gov |
| Propyl | 5 | Increased solubility in organic solvents; Minor influence on electronic properties, potentially affecting triplet state lifetime. | The alkyl group primarily impacts physical properties. rsc.org |
It is important to note that while these SAR trends provide a strong predictive framework, the actual optical and electronic properties of this compound would need to be confirmed through experimental measurements.
SAR for Agro-chemical Target Interactions (e.g., specific enzyme inhibition in plant pathogens, non-mammalian)
Pyrimidine derivatives are a well-established and versatile class of compounds in agrochemistry, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. The structure-activity relationship (SAR) for these applications is highly specific to the target organism and the enzyme being inhibited. The substituents on the pyrimidine ring and any associated aryl groups are critical for determining the potency and selectivity of the compound.
For this compound, its potential as an agrochemical can be inferred by examining the SAR of structurally similar active compounds. The key structural features are the 2-arylpyrimidine core, the methyl substituent on the phenyl ring, and the propyl group at the 5-position of the pyrimidine ring.
Fungicidal Activity:
Many commercial fungicides are based on the pyrimidine scaffold. For instance, anilinopyrimidines like cyprodinil (B131803) and pyrimethanil (B132214) function by inhibiting the biosynthesis of methionine in fungi. frac.info While this compound is not an anilinopyrimidine, the general principle of the pyrimidine ring acting as a crucial pharmacophore holds.
Research on other fungicidal pyrimidine derivatives has highlighted the importance of the substitution pattern. For example, in a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, the nature of the aryl group significantly influenced the antifungal activity. mdpi.comresearchgate.net
Herbicidal Activity:
Pyrimidine derivatives are also prominent as herbicides, often targeting essential plant enzymes. A significant class of pyrimidine-based herbicides are inhibitors of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). mdpi.comnih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, making it an excellent target for selective herbicides. mdpi.com The SAR for AHAS inhibitors is well-studied, and the binding typically involves specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. The 2-arylpyrimidine structure can be a key element in these interactions.
Another novel herbicidal mode of action for pyrimidine-related compounds is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov The disruption of this pathway leads to the cessation of plant growth. nih.gov
The following table outlines the potential agrochemical activities and target interactions of this compound based on SAR of related compounds.
| Potential Agrochemical Activity | Potential Target Enzyme | Role of Substituents based on SAR |
| Fungicidal | C14-demethylase (in sterol biosynthesis) | The lipophilic propyl group and the aryl moiety could facilitate binding to the active site of this membrane-bound enzyme. bayer.com |
| Fungicidal | Methionine biosynthesis enzymes | The pyrimidine core is a known pharmacophore for this target class. Substituents would modulate binding affinity. frac.info |
| Herbicidal | Acetohydroxyacid synthase (AHAS) | The 2-arylpyrimidine scaffold can fit into the active site, with the methyl and propyl groups contributing to hydrophobic interactions. mdpi.comnih.gov |
| Herbicidal | Dihydroorotate dehydrogenase (DHODH) | The overall molecular shape and electronic distribution conferred by the substituents would be critical for inhibiting this enzyme. nih.gov |
It is crucial to emphasize that these potential activities are extrapolated from the known SAR of related pyrimidine derivatives. Experimental screening of this compound against a panel of fungal pathogens and weed species would be necessary to determine its actual agrochemical profile and to validate these hypotheses.
Advanced Applications of 2 4 Methylphenyl 5 Propylpyrimidine in Materials Science
Liquid Crystalline Materials Derived from 2-(4-Methylphenyl)-5-propylpyrimidine
The calamitic, or rod-like, shape of molecules based on the 2-phenylpyrimidine (B3000279) core is conducive to the formation of liquid crystalline phases. By chemically modifying the this compound scaffold, it is possible to synthesize a range of mesogens with tailored properties for various electro-optical applications.
Synthesis of Pyrimidine-based Mesogens
The synthesis of liquid crystalline materials incorporating the this compound moiety typically involves multi-step organic reactions. A common strategy is to introduce longer alkyl or alkoxy chains to the phenyl ring to enhance the molecule's aspect ratio and promote mesophase formation.
A plausible synthetic route could begin with the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a boronic acid or ester derivative of the 4-methylphenyl group (potentially with an additional functional group for later extension) with a suitable halogenated 5-propylpyrimidine. The resulting 2-(4-substituted-phenyl)-5-propylpyrimidine can then be further modified. For instance, an etherification reaction could be employed to attach long alkyl chains to a hydroxyl group on the phenyl ring, yielding the final mesogenic compound. The flexibility in the choice of coupling partners and the subsequent modification of the side chains allow for the fine-tuning of the molecule's liquid crystalline properties.
General synthetic procedures for similar 2-phenylpyrimidine derivatives have been reported, often involving the condensation of an amidine with a β-dicarbonyl compound to form the pyrimidine (B1678525) ring, followed by functionalization. For instance, the reaction of a substituted benzamidine (B55565) with a derivative of propylmalonaldehyde could yield the core structure, which can then be further elaborated.
Characterization of Liquid Crystalline Phases (Nematic, Smectic, Chiral Nematic)
Liquid crystals derived from 2-phenyl-5-alkylpyrimidines can exhibit a variety of mesophases, primarily the nematic and smectic phases, depending on the nature and length of the terminal substituents.
Nematic Phase: In the nematic (N) phase, the molecules exhibit long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid. Derivatives of this compound with relatively short to moderate length alkyl chains are likely to exhibit a nematic phase over a specific temperature range.
Smectic Phase: With the introduction of longer and more flexible terminal chains, smectic (Sm) phases can be induced. In smectic phases, the molecules are not only orientationally ordered but are also arranged in layers. Different types of smectic phases, such as Smectic A (SmA), where the molecules are perpendicular to the layer planes, and Smectic C (SmC), where they are tilted, have been observed in analogous phenylpyrimidine compounds. For example, studies on 2-(4-alkoxyphenyl)-5-alkylpyrimidines have shown that increasing the alkyl chain length can lead to the appearance of SmC phases.
Chiral Nematic Phase: By introducing a chiral center into the molecule, for instance, by using a chiral alkyl chain, a chiral nematic (N*) phase, also known as a cholesteric phase, can be formed. In this phase, the director twists in a helical fashion throughout the material. The pitch of this helix is a critical parameter that determines the selective reflection of light, a property utilized in various optical applications.
The characterization of these phases is typically carried out using techniques such as polarized optical microscopy (POM), which reveals the characteristic textures of each phase, and differential scanning calorimetry (DSC), which identifies the transition temperatures between different phases.
Table 1: Hypothetical Phase Transitions for a Mesogen Derived from this compound This table is illustrative and based on general trends for phenylpyrimidine liquid crystals.
| Phase Transition | Transition Temperature (°C) |
|---|---|
| Crystal to Nematic | 85 |
| Nematic to Isotropic | 120 |
Electro-Optical Switching and Response Times of Pyrimidine-based Liquid Crystals
The electro-optical behavior of liquid crystals is fundamental to their application in displays. When a liquid crystal cell is subjected to an electric field, the director reorients, leading to a change in the optical properties of the cell, such as its birefringence.
For nematic liquid crystals based on the this compound core, the switching time is a key performance metric. The response time is influenced by factors such as the rotational viscosity of the material, the elastic constants, and the cell gap. Generally, nematic liquid crystals can have response times in the millisecond range mdpi.com. The switching principle often relies on the Frederiks transition, where an applied electric field above a certain threshold overcomes the elastic forces to reorient the liquid crystal molecules.
In ferroelectric liquid crystals, which possess a spontaneous polarization, the switching can be significantly faster, often in the microsecond range opticaopen.org. This is because the interaction of the spontaneous polarization with the electric field provides a direct torque on the molecules, leading to a faster and bistable switching behavior.
Organic Electronic and Optoelectronic Devices Utilizing this compound
The electron-deficient nature of the pyrimidine ring makes this compound and its derivatives suitable for applications in organic electronic devices, particularly in roles where electron transport or acceptance is crucial.
Application as Electron/Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)
In a typical OLED, electron transport materials (ETMs) and hole transport materials (HTMs) are essential for facilitating the recombination of electrons and holes in the emissive layer to generate light. The performance of these materials is largely determined by their charge carrier mobilities and energy levels.
Derivatives of 2-phenylpyrimidine have been investigated as components in OLEDs. The pyrimidine core acts as an electron-accepting unit, which can facilitate electron transport. Research on related pyrimidine-based compounds has demonstrated their potential as both electron and hole transport materials.
For instance, D-π-A (donor-pi-acceptor) small molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core have been synthesized and shown to have hole mobilities in the range of 1.3 x 10⁻⁶ to 3 x 10⁻⁶ cm² V⁻¹ s⁻¹ researchgate.netmdpi.com. Another study on derivatives of 2-phenylpyrimidine with triphenylamino donor moieties reported hole drift mobilities as high as 4.9 × 10⁻⁵ cm² V⁻¹ s⁻¹ mdpi.com. These values indicate that with appropriate molecular design, compounds based on the 2-phenylpyrimidine scaffold can effectively transport holes.
Conversely, the inherent electron-deficient character of the pyrimidine ring suggests that derivatives of this compound could also be engineered to function as electron transport materials. Studies on other pyrimidine-based materials have reported electron mobility values in the range of 1.46 × 10⁻⁵ to 2.0 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is an improvement over some conventional ETMs like Alq3 researchgate.net.
The suitability of a this compound derivative as either an HTM or an ETM would depend on the specific donor or acceptor groups attached to the core structure, which would modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the other materials in the OLED stack.
Table 2: Representative Charge Mobility Data for Pyrimidine-Based Organic Semiconductors Data is for analogous pyrimidine derivatives, not the specific subject compound.
| Compound Type | Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative | Hole | 3 x 10⁻⁶ | researchgate.netmdpi.com |
| 2-Phenylpyrimidine with Triphenylamino | Hole | 4.9 x 10⁻⁵ | mdpi.com |
| Pyrimidine-Thiazolopyridine Derivative | Electron | ~1.7 x 10⁻⁵ | researchgate.net |
Luminescence Properties and Quantum Efficiency in Solid State
While specific research on the solid-state luminescence of this compound is not extensively documented, studies on analogous pyrimidine derivatives provide insights into their potential photophysical behavior. Heterocyclic compounds incorporating pyrimidine and indole moieties, for instance, have demonstrated significant emission quantum yields in the solid state, with some examples reaching up to 25.6%. This luminescence is attributed to the non-planar structure and specific intermolecular interactions within the crystal packing, which can mitigate concentration quenching effects often observed in the solid state.
The introduction of different terminal groups and substituents on the pyrimidine ring has been shown to modify the luminescence behavior by altering molecular packing. For example, in some pyrimidine-based compounds, aggregation has led to a redshift in the emission spectrum, while in others, a blueshift has been observed. Theoretical calculations, such as those based on density functional theory (DFT), have been employed to understand these phenomena.
Furthermore, novel fluorescent mono- and bisboron complexes based on pyrimidine ligands have been synthesized and investigated for their solid-state fluorescence. These materials have shown higher fluorescence quantum yields in the solid state compared to their solution counterparts, with emission maxima ranging from 578 nm to 706 nm and quantum yields between 0.06 and 0.28. The specific properties are highly dependent on the molecular structure and the presence of donor-π-acceptor architectures.
Table 1: Illustrative Solid-State Luminescence Properties of Related Pyrimidine Derivatives
| Compound Family | Emission Maxima (nm) | Quantum Yield (Φem) (%) | Reference |
|---|---|---|---|
| Indole-Pyrimidine Heterocycles | Varies (Red or Blue Shifted) | up to 25.6 | acs.org |
Note: This table presents data for related pyrimidine derivatives to infer the potential of this compound, for which specific data is not currently available in the public domain.
Role as Host Material or Emitter in Organic Photovoltaics (OPVs)
The application of pyrimidine derivatives in organic light-emitting diodes (OLEDs) suggests their potential utility in the broader field of organic electronics, including organic photovoltaics (OPVs). Pyrimidine is recognized as a strong electron-accepting moiety due to the C=N double bond within its structure. This property is crucial for materials used in the active layers of OPVs, which typically consist of a blend of electron-donating and electron-accepting materials.
In the context of OLEDs, pyrimidine derivatives have been incorporated into the structures of fluorescent and phosphorescent emitters, as well as bipolar host materials. For instance, derivatives of phenyl pyrimidine have been synthesized and investigated as emitters, demonstrating high thermal stability with 5% weight loss temperatures exceeding 390 °C. OLEDs fabricated with these materials as emitters have achieved maximum external quantum efficiencies of up to 10.6%. The electronic properties and emission characteristics can be tuned by modifying the donor moieties attached to the pyrimidine core.
Polymeric Materials Incorporating this compound Units
The integration of pyrimidine units into polymer backbones is a strategy to develop high-performance materials with enhanced thermal and mechanical properties.
Synthesis of Monomers and Polymerization Techniques
The synthesis of polymers containing pyrimidine moieties typically involves the preparation of a functionalized pyrimidine monomer that can undergo polymerization. Common polymerization techniques include aromatic nucleophilic substitution reactions and polycondensation. For example, poly(arylene ether pyrimidine)s have been successfully synthesized by reacting a pyrimidine-containing bisphenol with activated bis(aryl fluoride)s.
Another approach involves the synthesis of poly(phenylene thioether)s containing pyrimidine rings. These polymers are created through polycondensation reactions and can exhibit desirable optical properties such as high refractive indices and low birefringence. The specific synthesis of a monomer based on this compound would likely involve introducing reactive functional groups, such as hydroxyl, amino, or halide groups, onto the phenyl or propyl substituents, or directly onto the pyrimidine ring if possible, to enable its incorporation into a polymer chain.
Thermotropic and Lyotropic Polymeric Liquid Crystals
The rigid and aromatic nature of the pyrimidine ring makes it a suitable mesogenic unit for the design of liquid crystalline polymers (LCPs). LCPs exhibit a high degree of molecular order in the molten or solution state, which can be translated into exceptional mechanical properties in the solid state. While there is no specific data on the liquid crystalline behavior of polymers containing this compound, the structural similarity to other mesogenic compounds suggests this possibility. The presence of the tolyl and propyl groups would influence the aspect ratio of the monomer and the intermolecular interactions, which are critical factors in the formation of liquid crystal phases.
Mechanical and Thermal Stability of Pyrimidine-Functionalized Polymers
Polymers incorporating pyrimidine units in their main chain generally exhibit excellent thermal stability. For example, poly(arylene ether pyrimidine)s have shown 10% weight loss temperatures in the range of 480–540 °C in both air and helium atmospheres. Similarly, novel poly(phenylene thioether)s with pyrimidine rings have demonstrated good thermal stability with 5% weight-loss temperatures over 320 °C and relatively high glass transition temperatures between 132–201 °C.
The incorporation of pyrimidine rings can also enhance the mechanical properties of polymers. In the context of epoxy resins, the addition of a pyrimidine-based flame retardant has been shown to improve mechanical performance. While specific mechanical data for polymers of this compound is not available, it is anticipated that the rigidity of the pyrimidine and phenyl groups would contribute to a high tensile strength and modulus.
Table 2: Thermal Properties of Representative Pyrimidine-Containing Polymers
| Polymer Type | 5% Weight-Loss Temperature (°C) | Glass Transition Temperature (Tg, °C) | Reference |
|---|---|---|---|
| Poly(phenylene thioether)s with pyrimidine units | > 320 | 132 - 201 | rsc.org |
Note: This table provides a summary of thermal stability data for polymers containing pyrimidine units to indicate the expected performance of polymers based on this compound.
Applications in Agricultural Chemistry and Chemical Research Beyond Materials Science
Agrochemical Research: Targeting Molecular Mechanisms
No studies were found that specifically investigate 2-(4-Methylphenyl)-5-propylpyrimidine as an active ingredient in fungicides or herbicides. While pyrimidine (B1678525) derivatives are a well-known class of compounds in agrochemical research, with various members acting as fungicides or herbicides by inhibiting specific enzymatic pathways, no such data exists for the title compound. weedscience.orgcroplife.org.auucanr.edupurdue.edunih.gov Consequently, there is no information on its fundamental mode of action or any studies on resistance mechanisms at the molecular level. Research on resistance often focuses on established agrochemicals, and without initial activity data, such investigations into this compound have not been undertaken. nih.govnih.govmdpi.com
Catalysis and Ligand Design with this compound
Future Research Directions and Emerging Paradigms for 2 4 Methylphenyl 5 Propylpyrimidine
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design. nih.gov Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), offer powerful tools for de novo drug design, creating novel molecular structures from scratch. nih.govarxiv.org For 2-(4-Methylphenyl)-5-propylpyrimidine, these technologies present an opportunity to explore a vast, untapped chemical space.
Table 1: Application of AI/ML in the Development of this compound Analogues
| AI/ML Application | Description | Potential Impact |
| Generative Models (RNNs, GANs) | Trained on chemical databases to generate novel, valid chemical structures. nih.govarxiv.org | Design of new this compound derivatives with diverse functionalities. |
| Transfer Learning | Fine-tuning a general model with specific data on active pyrimidine (B1678525) compounds. nih.gov | Generation of compounds tailored for specific targets or desired activities. |
| Property Prediction (QSAR) | Using ML to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com | Prioritization of synthetic targets, reducing resource expenditure on less promising compounds. |
| Retrosynthesis Prediction | AI tools that suggest potential synthetic routes for novel designed molecules. | Facilitation of the chemical synthesis of computationally designed compounds. |
Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine Derivatives
The chemical industry's growing emphasis on green chemistry necessitates a shift towards more sustainable synthetic practices. benthamdirect.comnih.gov Traditional methods for pyrimidine synthesis can involve harsh reagents, toxic solvents, and significant energy consumption. powertechjournal.com Future research must focus on developing eco-friendly and efficient routes to this compound and its derivatives.
Multicomponent reactions (MCRs) represent a highly attractive strategy, allowing the assembly of complex molecules like pyrimidines from three or more starting materials in a single pot. acs.org This approach improves atom economy and reduces waste. An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols, which are accessible from renewable biomass sources. acs.org Adapting such methods for the specific synthesis of this compound could offer a sustainable alternative to linear syntheses.
Other green chemistry techniques applicable to pyrimidine synthesis include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient methods can accelerate reaction rates, improve yields, and reduce the need for harsh conditions. powertechjournal.com
Use of Green Catalysts: Employing reusable, non-toxic catalysts, such as biogenically produced metal nanoparticles, can replace hazardous reagents. bohrium.com
Solvent-Free Reactions: Performing reactions under solvent-free or "grindstone" conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. mdpi.com
These sustainable methodologies not only reduce the environmental footprint but can also lead to higher efficiency and lower production costs. bohrium.com
Exploration of Advanced Functional Materials Beyond Current Applications
While pyrimidines are well-known in pharmaceuticals, their unique electronic and structural properties make them excellent candidates for advanced functional materials. mdpi.com The rigid aromatic core of the pyrimidine ring combined with the specific substituents in this compound can be exploited to create materials with tailored optical, electronic, or responsive properties.
Future research could explore the incorporation of this compound as a building block in several classes of materials:
Supramolecular Assemblies: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and metal coordination, driving the self-assembly of complex, ordered structures. These assemblies are foundational for creating sensors, molecular machines, and smart materials. Pyrazolo[1,5-a]pyrimidine derivatives, for example, show a tendency to form crystals with notable supramolecular phenomena. nih.gov
Liquid Crystals: Many phenyl-pyrimidine derivatives are known to exhibit liquid crystalline phases. The rod-like shape of this compound makes it a potential mesogen, a fundamental component of liquid crystal displays (LCDs) and optical sensors.
Metal-Organic Frameworks (MOFs): Pyrimidine-containing ligands can be used to construct porous MOFs. A porous In-MOF modified with pyrimidine has demonstrated excellent gas sorption capacity and catalytic activity for CO2 fixation. rsc.org By functionalizing this compound to act as a linker, novel MOFs could be designed for applications in gas storage, separation, and catalysis.
Responsive Materials: By attaching the this compound core to a polymer backbone, it is possible to create materials that change their properties in response to external stimuli like light, pH, or temperature. Such "smart" materials have applications in drug delivery, self-healing coatings, and soft robotics.
Mechanistic Investigations at the Atomic and Sub-atomic Level Using Advanced Analytical Techniques
A deep understanding of a molecule's function requires elucidating its structure and dynamics with high precision. Advanced analytical techniques now allow for mechanistic investigations at an unprecedented level of detail.
Cryo-Electron Microscopy (Cryo-EM): Once reserved for large biomacromolecules, cryo-EM, and specifically microcrystal electron diffraction (MicroED), is now a powerful tool for determining the atomic resolution structures of small organic molecules from nanocrystals. acs.org This technique could be used to unambiguously determine the three-dimensional structure of this compound or its derivatives, especially when complexed with a biological target like a protein or enzyme. creative-diagnostics.comnih.gov Cryo-EM is particularly advantageous for analyzing membrane proteins and other targets that are difficult to crystallize for traditional X-ray diffraction. creative-diagnostics.com
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and X-ray absorption spectroscopy can map electronic and nuclear structural changes on timescales of chemical reactions (femtoseconds to picoseconds). nih.gov These methods could be applied to this compound to study its photophysical properties, such as the dynamics of excited states after light absorption. Understanding these ultrafast processes is crucial for designing molecules for applications in photocatalysis, solar energy, and optoelectronics. acs.org Simulations of Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra for nitrogen heterocycles are also becoming increasingly powerful for interpreting experimental results. acs.orgnih.gov
Table 2: Advanced Analytical Techniques for Investigating this compound
| Technique | Information Gained | Potential Application |
| Cryo-EM / MicroED | High-resolution 3D structure from nanocrystals or in complex with macromolecules. acs.org | Determining the binding mode of the compound to a target protein; solving crystal structures. |
| Ultrafast Spectroscopy | Electronic and nuclear dynamics on femtosecond timescales; reaction intermediates. nih.gov | Understanding photochemical reaction mechanisms; characterizing excited-state properties for materials science. |
| NEXAFS Spectroscopy | Characterization of the chemical environment and electronic structure around specific atoms (e.g., Nitrogen K-edge). nih.gov | Probing the electronic structure and bonding within the pyrimidine ring. |
Computational and Experimental Synergy in Understanding Complex Structure-Property Relationships
The most profound insights are often gained at the interface of computational modeling and experimental validation. For this compound, a synergistic approach is essential to unravel the complex relationships between its molecular structure and its functional properties. rsc.org
Computational chemistry, using methods like Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and reaction energetics. mdpi.com These calculations can guide experimental work by identifying which structural modifications are most likely to yield desired outcomes. For example, DFT could be used to model how varying the length of the alkyl chain at the 5-position or changing the substitution pattern on the phenyl ring affects the molecule's electronic distribution and, consequently, its reactivity or interaction with a target. rsc.org
Conversely, experimental data are crucial for validating and refining computational models. Structure-activity relationship (SAR) studies, where derivatives of this compound are synthesized and tested, provide essential data for building robust computational models. rsc.orgnih.gov For instance, experimental findings on the anti-inflammatory activity of a series of pyrimidine analogues revealed that the nature of substituents at the 2-phenyl position significantly influenced their efficacy. rsc.org This feedback loop—where computational predictions guide experiments and experimental results refine computational models—accelerates the discovery process and leads to a more fundamental understanding of the molecular principles at play.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Methylphenyl)-5-propylpyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between substituted pyrimidine precursors and alkylating agents. Key steps include:
- Reagent Selection : Use of alkyl halides (e.g., propyl bromide) for alkylation at the pyrimidine C5 position.
- Catalysis : Palladium-based catalysts (e.g., Pd/C) under inert atmospheres to minimize side reactions.
- Temperature Control : Reactions often proceed at 80–100°C in aprotic solvents like DMF or THF .
- Purity Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Propyl bromide, K₂CO₃, DMF, 90°C | 65–75 |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | >95% purity |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.3 ppm; propyl chain protons at δ 0.9–1.7 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (expected [M+H]⁺ ≈ 243.16).
- IR Spectroscopy : Absorbance bands for C=N (1650–1600 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Initial screens include:
- Anti-inflammatory Activity : LPS-induced macrophage inflammation assay (IC₅₀ determination via ELISA for TNF-α/IL-6).
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve signal splitting caused by conformational isomerism.
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising activity.
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; modify propyl chain to resist oxidation.
- Pro-drug Design : Mask reactive sites (e.g., esterification) for targeted release .
Q. How do substituent variations on the pyrimidine ring affect biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 5-ethyl, 5-butyl) and compare bioactivity.
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like PPAR-γ or COX-2.
- Data Table :
| Derivative | Substituent | IC₅₀ (Anti-inflammatory, μM) | LogP |
|---|---|---|---|
| 5-propyl | -C₃H₇ | 11.6 | 3.2 |
| 5-ethyl | -C₂H₅ | 15.3 | 2.8 |
| 5-butyl | -C₄H₉ | 9.8 | 3.6 |
Methodological Challenges and Solutions
Q. What experimental designs address low yields in the alkylation step?
- Answer :
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reagent interaction in biphasic systems.
- Statistical Optimization : Apply Box-Behnken design to optimize temperature, solvent ratio, and catalyst loading .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify target protein modulation.
- Knockout Models : CRISPR-Cas9-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
